N-(4-FLUOROPHENYL)-2-{2-OXO-3-PHENYL-1,4-DIAZASPIRO[4.6]UNDEC-3-EN-1-YL}ACETAMIDE
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Overview
Description
N-(4-FLUOROPHENYL)-2-{2-OXO-3-PHENYL-1,4-DIAZASPIRO[46]UNDEC-3-EN-1-YL}ACETAMIDE is a synthetic organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spirocyclic structure, which often imparts interesting chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-FLUOROPHENYL)-2-{2-OXO-3-PHENYL-1,4-DIAZASPIRO[4.6]UNDEC-3-EN-1-YL}ACETAMIDE typically involves multi-step organic reactions. A common approach might include:
Formation of the spirocyclic core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the fluorophenyl group: This step may involve nucleophilic substitution reactions using fluorobenzene derivatives.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of suitable solvents to dissolve reactants and facilitate reactions.
Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4-FLUOROPHENYL)-2-{2-OXO-3-PHENYL-1,4-DIAZASPIRO[4.6]UNDEC-3-EN-1-YL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.
Scientific Research Applications
N-(4-FLUOROPHENYL)-2-{2-OXO-3-PHENYL-1,4-DIAZASPIRO[4
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-FLUOROPHENYL)-2-{2-OXO-3-PHENYL-1,4-DIAZASPIRO[4.6]UNDEC-3-EN-1-YL}ACETAMIDE would depend on its specific interactions with molecular targets. This could involve:
Binding to enzymes or receptors: Modulating their activity.
Interacting with cellular pathways: Affecting signal transduction or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Spirocyclic compounds: Such as spirooxindoles and spirotetrahydroquinolines.
Fluorophenyl derivatives: Such as fluoxetine and flurbiprofen.
Uniqueness
The uniqueness of N-(4-FLUOROPHENYL)-2-{2-OXO-3-PHENYL-1,4-DIAZASPIRO[4.6]UNDEC-3-EN-1-YL}ACETAMIDE lies in its specific spirocyclic structure combined with fluorophenyl and acetamide groups, which may impart distinct chemical and biological properties.
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-(3-oxo-2-phenyl-1,4-diazaspiro[4.6]undec-1-en-4-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O2/c24-18-10-12-19(13-11-18)25-20(28)16-27-22(29)21(17-8-4-3-5-9-17)26-23(27)14-6-1-2-7-15-23/h3-5,8-13H,1-2,6-7,14-16H2,(H,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZTAOQAOPDYWGI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)N=C(C(=O)N2CC(=O)NC3=CC=C(C=C3)F)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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